1-ethyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an ethyl group, a prop-2-yn-1-yl group, a sulfamoyl group, a benzo[d]thiazol-2(3H)-ylidene group, and a pyrazole-3-carboxamide group. These groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the prop-2-yn-1-yl group could be introduced via a Sonogashira coupling, a common method for forming carbon-carbon bonds between an alkyne and a halide . The sulfamoyl group could be introduced via a sulfonation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzo[d]thiazol-2(3H)-ylidene group, for example, is a heterocyclic ring containing both sulfur and nitrogen atoms .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its various functional groups. For instance, the alkyne group in the prop-2-yn-1-yl moiety could undergo addition reactions, while the sulfamoyl group could participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of polar functional groups like sulfamoyl and carboxamide would likely make the compound soluble in polar solvents .Scientific Research Applications
Visible-Light-Induced Oxidative Formylation
While not directly related to the compound, it’s worth noting that 1,2,3-triazoles can act as photosensitizers. In a different study, both the starting material and the product were found to generate singlet oxygen (1O~2~) and superoxide radicals (O~2~˙^-) during visible-light-induced oxidative formylation reactions .
Chalcone Derivatives
The compound’s chalcone derivative, (E)-1-(3-(prop-2-yn-1-yloxy)phenyl)-3-(pyren-1-yl)prop-2-en-1-one, has been investigated for its photophysical properties and geometry. The presence of specific peaks in the 1H NMR spectrum confirmed its E-geometry .
Stereospecific Synthesis of Imidazo[1,2-a]pyridines
Although not directly related to the compound, the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines has been used for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. Such studies could provide valuable insights into the compound’s potential applications, particularly in the field of medicinal chemistry .
properties
IUPAC Name |
1-ethyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)pyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S2/c1-3-8-21-13-6-5-11(26(17,23)24)10-14(13)25-16(21)18-15(22)12-7-9-20(4-2)19-12/h1,5-7,9-10H,4,8H2,2H3,(H2,17,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSGCGDGVOVFMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide |
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